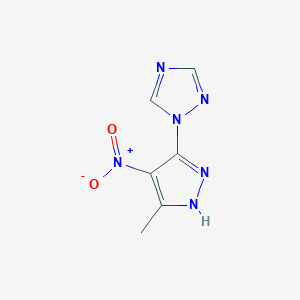![molecular formula C34H28N10O12S B11096128 N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)
N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE” is a complex organic compound characterized by multiple functional groups, including nitro, amide, and hydrazone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the nitro groups: Nitration reactions using concentrated nitric acid and sulfuric acid.
Amide bond formation: This can be done through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or anhydride).
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
科学研究应用
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or reagent in biochemical assays.
Industry
Material science: Applications in the development of advanced materials such as polymers or coatings.
Analytical chemistry: Used in analytical methods for detecting or quantifying other substances.
作用机制
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating biological pathways.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating cellular processes: Influencing cell signaling or metabolic pathways.
相似化合物的比较
Similar Compounds
N-[4-(1-{(E)-2-[2-({2-[2-((E)-1-{4-[(3,5-DINITROBENZOYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]-2-OXOETHYL}SULFANYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-3,5-DINITROBENZAMIDE: Similar compounds may include other hydrazone derivatives, nitroaromatic compounds, and amides.
Uniqueness
Functional group diversity: The presence of multiple functional groups in a single molecule.
属性
分子式 |
C34H28N10O12S |
|---|---|
分子量 |
800.7 g/mol |
IUPAC 名称 |
N-[4-[(E)-N-[[2-[2-[(2E)-2-[1-[4-[(3,5-dinitrobenzoyl)amino]phenyl]ethylidene]hydrazinyl]-2-oxoethyl]sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C34H28N10O12S/c1-19(21-3-7-25(8-4-21)35-33(47)23-11-27(41(49)50)15-28(12-23)42(51)52)37-39-31(45)17-57-18-32(46)40-38-20(2)22-5-9-26(10-6-22)36-34(48)24-13-29(43(53)54)16-30(14-24)44(55)56/h3-16H,17-18H2,1-2H3,(H,35,47)(H,36,48)(H,39,45)(H,40,46)/b37-19+,38-20+ |
InChI 键 |
NRHQCNJQCQRXMI-RIOOQTRLSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSCC(=O)N/N=C(/C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])\C)/C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(=NNC(=O)CSCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096056.png)
![N-(4-butylphenyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11096066.png)
![4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11096070.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11096076.png)
![[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11096092.png)
![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11096093.png)
![2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11096098.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11096113.png)

![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
![2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11096133.png)
